molecular formula C25H20N4O7S B306481 2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No. B306481
M. Wt: 520.5 g/mol
InChI Key: CENUCGFKBWICRQ-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its ability to act as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that it may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. Its antibacterial activity may be due to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity may be attributed to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it may reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in lab experiments include its potential applications in various fields, its ability to exhibit multiple activities, and its synthetic accessibility. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity.

Future Directions

For the research of 2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide include further investigation of its mechanism of action, optimization of its synthetic method, and exploration of its potential applications in other fields such as nanotechnology and environmental science. Additionally, studies on its toxicity and potential side effects are needed to ensure its safety for use in various applications.

Synthesis Methods

The synthesis of 2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with 3-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid to form 5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl acetic acid. The subsequent reaction of this intermediate with 4-methylphenylhydrazine and acetic anhydride leads to the formation of 2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide.

properties

Product Name

2-{5-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Molecular Formula

C25H20N4O7S

Molecular Weight

520.5 g/mol

IUPAC Name

2-[(5Z)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H20N4O7S/c1-15-3-6-17(7-4-15)27-22(30)14-28-24(31)21(37-25(28)32)12-16-5-9-19(20(11-16)35-2)36-23-10-8-18(13-26-23)29(33)34/h3-13H,14H2,1-2H3,(H,27,30)/b21-12-

InChI Key

CENUCGFKBWICRQ-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])OC)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])OC)SC2=O

Origin of Product

United States

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